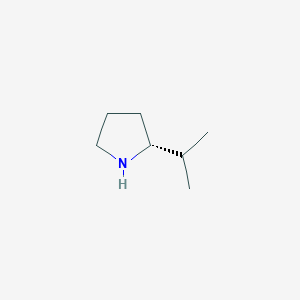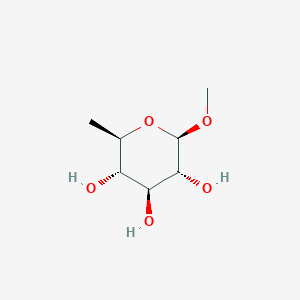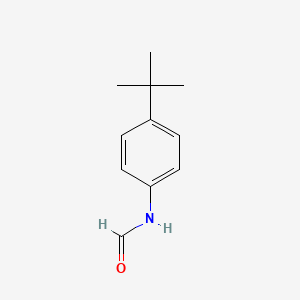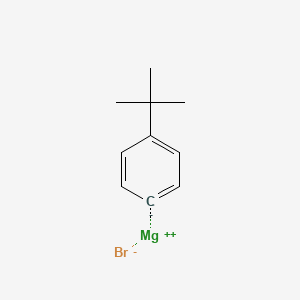![molecular formula C13H9ClF6N2O2 B3042552 O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide CAS No. 646989-57-3](/img/structure/B3042552.png)
O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide
Übersicht
Beschreibung
O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide, also known as CTP-499, is a small molecule drug candidate that is being studied for the treatment of chronic kidney disease. It is a potent inhibitor of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and has been shown to have anti-inflammatory and anti-fibrotic effects in preclinical studies.
Wirkmechanismus
O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide is a potent inhibitor of TNF-α, a pro-inflammatory cytokine that is known to play a key role in the development and progression of chronic kidney disease. By inhibiting TNF-α, O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide reduces inflammation and fibrosis in the kidney, which can help to preserve renal function and slow the progression of the disease.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-fibrotic effects, O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide has been shown to have other biochemical and physiological effects in preclinical studies. These include reducing oxidative stress and improving mitochondrial function, which can help to protect the kidney from further damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide is that it has been extensively studied in preclinical models of chronic kidney disease, which makes it a well-characterized drug candidate for further development. However, one limitation of O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for the development of O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide. These include further studies to elucidate its mechanism of action, optimization of its pharmacokinetic properties, and clinical trials to evaluate its safety and efficacy in humans. Additionally, O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide could be studied in combination with other drugs that target different pathways involved in the development and progression of chronic kidney disease.
Wissenschaftliche Forschungsanwendungen
O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide has been extensively studied in preclinical models of chronic kidney disease, including animal models of diabetic nephropathy and chronic kidney disease associated with hypertension. In these studies, O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide has been shown to reduce inflammation and fibrosis in the kidney, improve renal function, and reduce proteinuria.
Eigenschaften
IUPAC Name |
[(Z)-[(E)-1-amino-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enylidene]amino] 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF6N2O2/c14-6-11(23)24-22-10(21)2-1-7-3-8(12(15,16)17)5-9(4-7)13(18,19)20/h1-5H,6H2,(H2,21,22)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYDQZWYRNRXOT-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC(=NOC(=O)CCl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C(=N/OC(=O)CCl)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



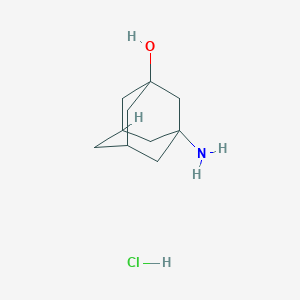
![8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B3042470.png)

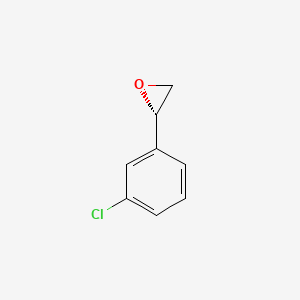

![[3,5-Bis(trifluoromethyl)phenyl]imino-triphenyl-lambda5-phosphane](/img/structure/B3042476.png)
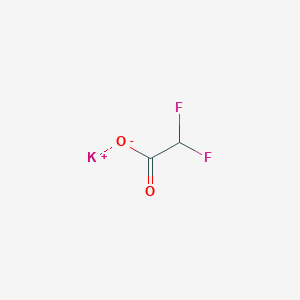
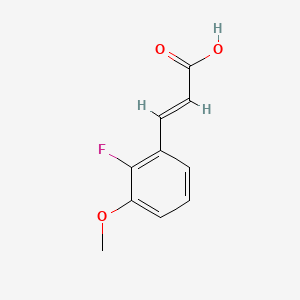
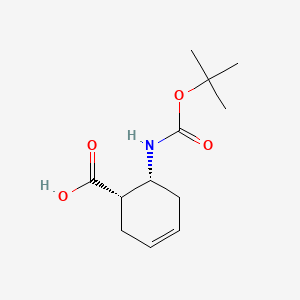
![Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B3042483.png)
